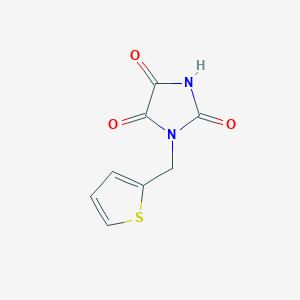

1-(Thiophen-2-ylmethyl)imidazolidine-2,4,5-trione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(Thiophen-2-ylmethyl)imidazolidine-2,4,5-trione is a chemical compound with the molecular formula C8H6N2O3S . It has a molecular weight of 210.21 . This compound is used for research purposes .

Synthesis Analysis

The synthesis of imidazolidine-2,4,5-trione compounds has been studied extensively. One method involves the oxidation of glycoluril with potassium persulfate, which results in the formation of imidazolidine-2,4,5-trione . The reaction conditions were optimized to achieve the best yield, with the optimal temperature being 75°C and the optimal amount of oxidant being 1 equivalent .Molecular Structure Analysis

The molecular structure of imidazolidine-2,4,5-trione compounds has been determined using single-crystal X-ray diffraction . The structure of the imidazole skeleton in imidazolidine-2,4,5-trione is planar, with all the atoms lying in one plane .Chemical Reactions Analysis

Imidazolidine-2,4,5-trione is a useful intermediate in the synthesis of various nitrogen-bridgehead fused heterocycles, including imidazo[1,2-a]pyridines, -pyrazines, and -pyrimidines .Applications De Recherche Scientifique

Synthesis and Evaluation of Antibacterial and Antifungal Activities

1-(Thiophen-2-ylmethyl)imidazolidine-2,4,5-trione derivatives have been synthesized and evaluated for their antibacterial and antifungal activities. These compounds, through various chemical reactions, have been used to produce a wide array of substituted imidazole compounds, showing significant antimicrobial activities against various pathogens. The antimicrobial activity was particularly notable in some derivatives, such as 1-(3-ethoxyphenyl)-6-methyl-1-phenyl-1H-imidazo[4,5-b]quinoxalin-2(3H)-ones and 5-imino-3-(3-methoxyphenyl)-1-phenyl-4-thioxoimidazolidin-2-one, highlighting their potential in developing new antimicrobial agents (Ammar et al., 2016).

Mass Spectral Fragmentation Patterns

Research on 1-(Thiophen-2-ylmethyl)imidazolidine-2,4,5-trione derivatives includes the study of their mass spectral fragmentation patterns. This is crucial for elucidating the structure of synthesized compounds and understanding their chemical properties and reactions. Such studies provide valuable insights into the molecular composition and potential applications of these compounds in various scientific fields, including pharmaceuticals and materials science (Mohamed, Unis, & El-Hady, 2006).

Antifibrotic and Anticancer Activity

The derivatives of 1-(Thiophen-2-ylmethyl)imidazolidine-2,4,5-trione have been synthesized and their antifibrotic and anticancer activities assessed. An efficient one-pot three-component reaction was employed for the synthesis, yielding compounds with significant antifibrotic activity, comparable to Pirfenidone, and without the scavenging of superoxide radicals. These findings indicate the therapeutic potential of these derivatives in treating fibrosis and possibly cancer, highlighting the need for further testing and development (Kaminskyy et al., 2016).

Propriétés

IUPAC Name |

1-(thiophen-2-ylmethyl)imidazolidine-2,4,5-trione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O3S/c11-6-7(12)10(8(13)9-6)4-5-2-1-3-14-5/h1-3H,4H2,(H,9,11,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCEJXYMMXQBUBL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CN2C(=O)C(=O)NC2=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Thiophen-2-ylmethyl)imidazolidine-2,4,5-trione | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[1-(1,3-benzodioxol-5-ylmethyl)imidazol-2-yl]sulfanyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2987240.png)

![2-[(5-Cyano-6-methoxypyridin-3-yl)-(cyclopropylmethyl)amino]ethanesulfonyl fluoride](/img/structure/B2987243.png)

![7-Chloro-5-(chloromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2987251.png)

![1-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-2-(oxolan-2-yl)ethanone](/img/structure/B2987255.png)

![2-(3-Methoxyphenyl)-5-methyl-N-[(E)-3-methylsulfonylprop-2-enyl]-1H-imidazole-4-carboxamide](/img/structure/B2987257.png)

![N-(3-fluoro-4-methylphenyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2987258.png)

![2-amino-11,12-dimethoxy-8,9,13b,14-tetrahydro-6H-[1,2,4]triazolo[5'',1'':2',3']pyrimido[4',5':4,5]pyrido[2,1-a]isoquinolin-6-one](/img/structure/B2987263.png)